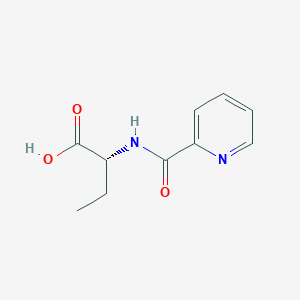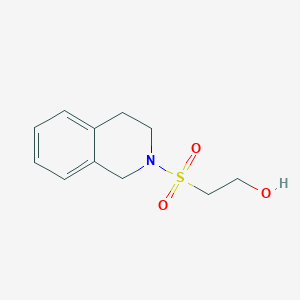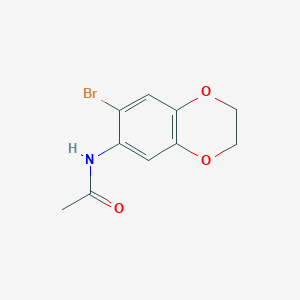![molecular formula C16H20N2O2 B7581766 N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)
N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide, commonly known as PAC-1, is a small molecule that has been studied for its potential as an anti-cancer agent. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing healthy cells.
Mécanisme D'action
The mechanism of action of PAC-1 involves the activation of procaspase-3, a proenzyme that is involved in the initiation of apoptosis. PAC-1 binds to procaspase-3 and induces a conformational change that activates the enzyme. Activated procaspase-3 then cleaves downstream substrates, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
PAC-1 has been shown to induce apoptosis in cancer cells while sparing healthy cells. This selectivity is thought to be due to the high expression of procaspase-3 in cancer cells compared to healthy cells. In addition to its anti-cancer effects, PAC-1 has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PAC-1 is its selectivity for cancer cells, which allows for targeted therapy. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, PAC-1 has a short half-life in the body, which can limit its efficacy.
Orientations Futures
For research on PAC-1 include improving its solubility and stability in vivo, as well as investigating its potential as an adjuvant therapy for chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration of PAC-1 for maximum efficacy.
Méthodes De Synthèse
The synthesis of PAC-1 involves the reaction of 1-benzofuran-2-carboxylic acid with cyclohexylamine to form the corresponding amide. This amide is then reacted with formaldehyde and sodium cyanoborohydride to yield PAC-1. The reaction scheme is shown below:
Applications De Recherche Scientifique
PAC-1 has been studied extensively for its potential as an anti-cancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. PAC-1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
Propriétés
IUPAC Name |
N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-10-12-6-1-3-7-13(12)18-16(19)15-9-11-5-2-4-8-14(11)20-15/h2,4-5,8-9,12-13H,1,3,6-7,10,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVNFBGNHMZNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)


![(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid](/img/structure/B7581706.png)

![(2R)-2-[(4-cyanobenzoyl)amino]butanoic acid](/img/structure/B7581720.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)
![N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide](/img/structure/B7581729.png)
![1-[3-[[2-(Aminomethyl)cyclohexyl]amino]phenyl]pyrrolidin-2-one](/img/structure/B7581741.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581749.png)
![1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7581751.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)
